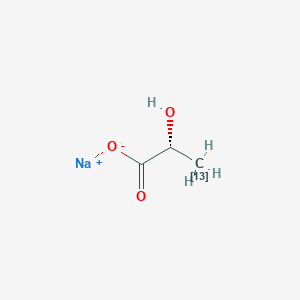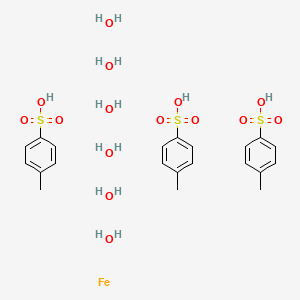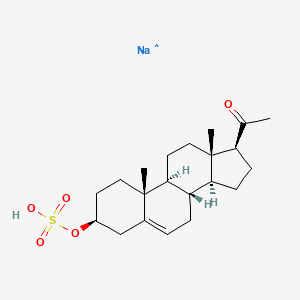
Triisopropoxylanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) isopropoxide, also known as lanthanum isopropylate or tris(isopropoxy)lanthanum(III), is a chemical compound with the molecular formula C9H21LaO3 and a molecular weight of 316.17 g/mol . It is a lanthanum-based compound widely used in various scientific and industrial applications, particularly in the field of catalysis.
Preparation Methods
Lanthanum(III) isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Lanthanum(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum oxide.
Substitution: It participates in substitution reactions where the isopropoxide groups are replaced by other ligands.
Complex Formation: It forms complexes with various organic ligands, enhancing its catalytic properties.
Common reagents used in these reactions include organic solvents like tetrahydrofuran, toluene, and hexane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lanthanum(III) isopropoxide is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Asymmetric Catalysis: It forms complexes with chiral ligands, promoting enantioselective reactions such as the 1,4-addition of malonate to cyclic and acyclic enones.
Catalytic Allylation: It acts as a co-catalyst with copper fluoride-triphenylphosphine in the allylation of ketoimines.
Material Science: It is used in the synthesis of lanthanum-based materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of lanthanum(III) isopropoxide in catalytic reactions involves the coordination of the lanthanum center with the substrate, facilitating the desired transformation. The isopropoxide groups act as ligands, stabilizing the complex and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Lanthanum(III) isopropoxide is unique due to its high reactivity and versatility in forming complexes with various ligands. Similar compounds include:
Yttrium(III) tris(isopropoxide): Similar in structure but with yttrium as the central metal.
Strontium isopropoxide: Another isopropoxide compound with strontium as the central metal.
Lanthanum(III) acetylacetonate hydrate: A lanthanum-based compound with different ligands, used in similar catalytic applications.
These compounds share some properties but differ in their reactivity and specific applications, highlighting the uniqueness of lanthanum(III) isopropoxide in certain catalytic processes.
Properties
Molecular Formula |
C9H24LaO3 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
lanthanum;propan-2-ol |
InChI |
InChI=1S/3C3H8O.La/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
DEWJCXKJHURJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)



![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)



